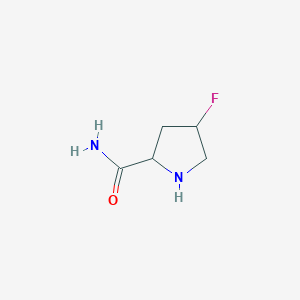

4-Fluoropyrrolidine-2-carboxamide

概要

説明

4-Fluoropyrrolidine-2-carboxamide is a chemical compound with the molecular formula C5H9FN2O . It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Synthesis Analysis

The synthesis of this compound has been reported in various scientific papers . The compound is synthesized using different methods and conditions, and it has unique chemical and biological properties.Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 132.14 g/mol.Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The compound can be converted to useful intermediates such as 4-fluoropyrrolidine-2-carboxamides, -N-methoxy-N-methylcarboxamide (Weinreb amide), -carboxylate methyl esters, and -carbonitriles in excellent yields .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . The compound has a molecular formula of C5H9FN2O and a molecular weight of 132.14 g/mol .科学的研究の応用

1. Synthesis and Medicinal Chemistry

4-Fluoropyrrolidine derivatives are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. A study by Singh and Umemoto (2011) highlights the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful as synthons for medicinal applications. These compounds can be converted into various useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides, demonstrating their versatility in drug development (Singh & Umemoto, 2011).

2. Anticancer Applications

A series of fluorinated benzene-carboxamide derivatives, including those with a 4-fluoropyrrolidine structure, have been synthesized for potential use as anticancer agents. Butler et al. (2013) found that certain derivatives showed significant cytotoxic effects against breast cancer cell lines. This research suggests the potential of 4-fluoropyrrolidine derivatives in cancer treatment (Butler et al., 2013).

3. HIV-1 Treatment Potential

The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been identified as a potential anti-HIV agent. Tamazyan et al. (2007) describe its role as a non-nucleoside reverse transcriptase inhibitor, showing its potential in HIV-1 treatment (Tamazyan et al., 2007).

4. Fluorescence and Photophysical Properties

The study of 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides by Novanna et al. (2020) demonstrates that compounds derived from 4-fluoropyrrolidine exhibit luminescence in the blue region. This research opens up potential applications in the field of photophysics and material science (Novanna et al., 2020).

Safety and Hazards

作用機序

Target of Action

4-Fluoropyrrolidine-2-carboxamide, also known as Danicopan, is a small molecule complement factor D inhibitor . The primary target of this compound is the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and the alternative pathway is one of the three pathways that activate the system .

Mode of Action

Danicopan selectively blocks the alternative pathway of the complement system . By inhibiting the function of complement factor D, it prevents the formation of the C3 convertase, C3bBb, thereby inhibiting the amplification loop of the alternative pathway . This action helps to mitigate the effects of diseases mediated by the complement system, such as paroxysmal nocturnal hemoglobinuria (PNH) .

Biochemical Pathways

The alternative pathway of the complement system is a part of the body’s immune response. It is constantly active at a low level, but can be rapidly amplified upon recognition of pathogenic surfaces . By blocking the alternative pathway, Danicopan prevents the amplification of the immune response, thereby reducing the symptoms of diseases like PNH .

Pharmacokinetics

It is known that the compound is administered orally .

Result of Action

The primary result of Danicopan’s action is the reduction of symptoms in patients with PNH . By blocking the alternative pathway of the complement system, it prevents the breakdown of red blood cells (hemolysis) that characterizes this disease . This results in a decrease in anemia and a reduction in the need for blood transfusions .

生化学分析

Biochemical Properties

It is known that fluorinated pyrrolidines can have significant effects on biochemical reactions .

Cellular Effects

It is known that fluorinated compounds can have varying effects on cells depending on their concentration . At low concentrations, they can cause cell proliferation, while at higher concentrations, they can inhibit cell function .

Molecular Mechanism

It is suggested that the compound could have a strong inductive effect, enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization .

Temporal Effects in Laboratory Settings

It is known that fluorinated compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of fluorinated compounds can vary with dosage .

Metabolic Pathways

It is known that fluorinated compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that fluorinated compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles .

特性

IUPAC Name |

4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTORPRXIWIVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

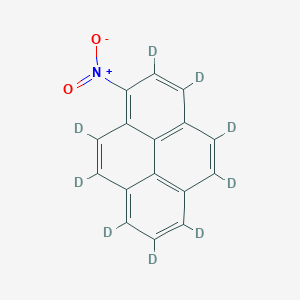

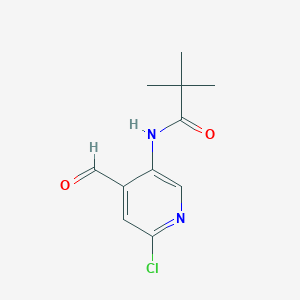

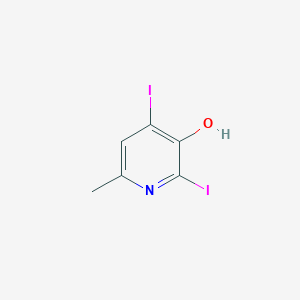

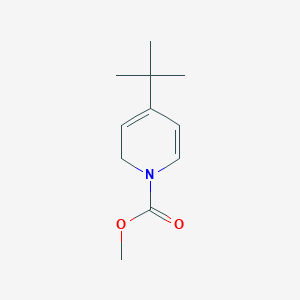

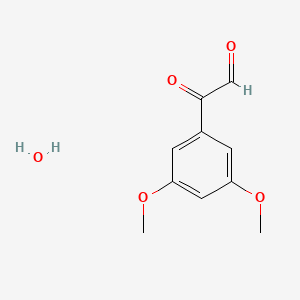

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B3169083.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-methyl-](/img/structure/B3169091.png)

![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)